molecular formula C13H19ClO3S B3845865 1-[(4-Chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol

1-[(4-Chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol

Cat. No.: B3845865
M. Wt: 290.81 g/mol
InChI Key: PPSDRDJHEODVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol is an organic compound that features a chlorophenyl group, a methylsulfinyl group, and a propan-2-yloxypropan-2-ol moiety

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with sodium methylsulfinate to form 4-chlorophenyl methyl sulfone. This intermediate is then reacted with 3-chloropropan-2-ol in the presence of a base such as sodium hydroxide to yield the final product .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted chlorophenyl compounds .

Scientific Research Applications

1-[(4-Chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol can be compared with similar compounds such as:

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO3S/c1-10(2)17-7-13(15)9-18(16)8-11-3-5-12(14)6-4-11/h3-6,10,13,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSDRDJHEODVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CS(=O)CC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol
Reactant of Route 2
1-[(4-Chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol
Reactant of Route 3
Reactant of Route 3
1-[(4-Chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol
Reactant of Route 4
1-[(4-Chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol
Reactant of Route 5
1-[(4-Chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol
Reactant of Route 6
Reactant of Route 6
1-[(4-Chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.